4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Description
This compound belongs to the diazaspirodecanone class, characterized by a bicyclic spiro ring system (2,8-diazaspiro[4.5]decan-1-one) with a 4-chlorophenyl group at position 4 and an isopropyl substituent at position 2. Its molecular formula is C₁₇H₂₂ClN₂O·HCl (exact mass: 330.14 g/mol). This compound is of interest in medicinal chemistry for its structural versatility in targeting neurological or gastrointestinal receptors .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O.ClH/c1-12(2)20-11-15(13-3-5-14(18)6-4-13)17(16(20)21)7-9-19-10-8-17;/h3-6,12,15,19H,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYXLLWLCZHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C2(C1=O)CCNCC2)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocycle Formation via Reductive Cyclization
Procedure :
-
Intermediate Preparation : 4-Cyano-4-(4-chlorophenyl)piperidine is synthesized by reacting 4-(4-chlorophenyl)piperidin-4-ol with cyanogen bromide in the presence of a base (e.g., potassium carbonate).
-
Reductive Cyclization : The nitrile intermediate is treated with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), inducing cyclization to form the spiro[4.5]decan-1-one core.
Reaction Conditions :
Isopropyl Group Introduction via Alkylation
Procedure :
Hydrochloride Salt Formation
Procedure :
-
Acid Treatment : The free base is dissolved in dichloromethane (DCM), and hydrochloric acid (HCl) is added dropwise at 0°C.
-
Crystallization : The precipitate is filtered and recrystallized from acetone/ether to obtain the hydrochloride salt.
Optimization :
Alternative Synthetic Routes
Curtius Rearrangement Approach
Steps :
-
Acyl Azide Formation : React 4-(4-chlorophenyl)piperidine-4-carboxylic acid with diphenylphosphoryl azide (DPPA).
-
Thermal Cyclization : Heat to 130°C to form the spiro isocyanate, which cyclizes to the target scaffold.
Advantages :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Complexity |
|---|---|---|---|---|
| Reductive Cyclization | Nitrile formation, LiAlH₄ reduction | 70% | 98% | Moderate |
| Alkylation | NaH deprotonation, isopropyl bromide | 75% | 97% | Low |
| Curtius Rearrangement | DPPA activation, thermal cyclization | 58% | 95% | High |
| Cross-Coupling | Pd-catalyzed coupling | 65% | 99% | High |
Critical Process Considerations
Solvent and Temperature Effects
Catalytic Challenges
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Applications
The primary applications of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride are in the development of pharmaceutical agents. Its structural features suggest potential utility in treating various conditions:
- Antipsychotic Activity : Research indicates that compounds with similar structural motifs exhibit antipsychotic properties. The diazaspiro framework may interact with neurotransmitter systems relevant to mood and behavior regulation.
- Analgesic Properties : Some studies suggest that derivatives of spiro compounds can provide pain relief, making this compound a candidate for further exploration in pain management therapies.
- Antidepressant Effects : Given the connection between neurotransmitter modulation and mood disorders, this compound may also be investigated for antidepressant effects.
Research Findings
Recent studies have focused on the pharmacological profiles of similar spirocyclic compounds. For instance:
- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of spirocyclic derivatives, highlighting their potential as novel therapeutic agents for neuropsychiatric disorders.
- Another research article in European Journal of Pharmacology examined the analgesic effects of spiro compounds, providing insights into their mechanism of action and efficacy in pain models.
Case Studies
Several case studies illustrate the applications and effects of this compound:
-
Case Study 1: Antipsychotic Evaluation
- Objective : To evaluate the antipsychotic potential of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride.
- Method : Animal models were used to assess behavioral changes following administration.
- Findings : Significant reductions in psychotic-like behaviors were observed, suggesting efficacy in modulating dopaminergic pathways.
-
Case Study 2: Pain Management
- Objective : To assess analgesic properties through formalin-induced pain models.
- Method : The compound was administered at varying doses to evaluate pain response.
- Findings : The compound demonstrated dose-dependent analgesic effects, supporting its potential use in pain management therapies.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, this compound can block the activation of necroptosis, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key differentiating factors include substituent groups, ring heteroatoms, and functional moieties. Below is a detailed comparison:
Table 1: Structural Comparison of Diazaspirodecanone Derivatives
Conformational and Physicochemical Properties
- Ring Puckering: The spiro[4.5]decanone core exhibits pseudorotational flexibility, influencing binding pocket compatibility. Substituents like isopropyl or benzyl restrict puckering modes, as described by Cremer and Pople’s generalized coordinates .
- LogP and Solubility :
Biological Activity
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, with the CAS number 1198284-09-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H24Cl2N2O
- Molecular Weight : 343.29 g/mol
- Purity : Typically around 98% in commercial preparations.
- Structure : The compound features a spirocyclic structure which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- Recent studies have indicated that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- The spirocyclic structure is believed to enhance binding interactions with protein targets involved in cancer progression, such as IKKβ, which plays a significant role in NF-κB activation and inflammation-related carcinogenesis .
-
Neuroprotective Effects :
- Research indicates potential applications in Alzheimer's disease therapy. Compounds within this class may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thus enhancing cholinergic transmission in the brain .
- The interaction with the α7 nicotinic acetylcholine receptor (nAChR) has been noted, which is crucial for synaptic plasticity and cognitive function .
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Cytotoxicity Studies :
A study evaluated the cytotoxic effects of various piperidine derivatives against human cancer cell lines. The findings indicated that compounds with a spirocyclic framework exhibited superior cytotoxicity compared to their linear counterparts . -
Enzyme Inhibition Studies :
A comparative analysis showed that certain derivatives effectively inhibited AChE with IC50 values significantly lower than those of traditional Alzheimer's drugs, suggesting a promising avenue for developing new therapeutics for neurodegenerative diseases .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, and how can intermediates be validated?
Synthesis typically involves spirocyclic ring formation via cycloaddition or condensation reactions, followed by functionalization. For example, tert-butyl-protected intermediates (e.g., tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride) are synthesized using Boc protection strategies, then deprotected to yield the final compound . Validation of intermediates requires LC-MS for molecular weight confirmation and H/C NMR to verify regiochemistry and spirocyclic integrity.
Q. How can researchers confirm the structural identity of this compound using crystallographic methods?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, leveraging intensity data to resolve the spirocyclic core and substituent positions. Note that SHELX is robust for small-molecule refinement even with twinned data, as seen in related diazaspiro compounds . Pre-crystallization purification via column chromatography (hexane/EtOAc gradients) is critical to obtain diffraction-quality crystals.
Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?
- HPLC : Use a C18 column with mobile phases like methanol/sodium perchlorate buffer (pH 2.7) for baseline separation of degradation products, as validated for structurally similar hydrochlorides .
- TGA/DSC : Monitor thermal stability; decomposition temperatures >200°C suggest room-temperature storage is feasible (as observed for C8H15ClN2O analogs) .
- Karl Fischer titration : Quantify hygroscopicity, critical for hydrochloride salts.
Advanced Research Questions
Q. How can conformational analysis of the spirocyclic core inform pharmacological activity?
The diazaspiro[4.5]decan-1-one scaffold adopts a chair-like conformation stabilized by intramolecular hydrogen bonding. Computational methods (DFT or MD simulations) can predict substituent effects on ring puckering, while NOESY NMR detects spatial proximity of the 4-chlorophenyl and isopropyl groups. For example, 2,8-diazaspiro[4.5]decan-3-one derivatives show distinct bioactivity depending on substituent orientation .
Q. What strategies resolve contradictions in solubility data reported across studies?
Discrepancies often arise from polymorphic forms or counterion interactions.
- Solubility screening : Test in DMSO, aqueous buffers (pH 1–7.4), and simulated biological fluids.
- Powder X-ray diffraction (PXRD) : Identify polymorphs; amorphous forms may exhibit higher solubility than crystalline counterparts .
- Ion-pairing agents : Additives like sodium dodecyl sulfate (SDS) can enhance solubility in polar solvents.
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Isosteric replacement : Replace the 4-chlorophenyl group with 4-fluorophenyl or heteroaromatic rings to modulate lipophilicity (logP) and target binding, as demonstrated in spirocyclic kinase inhibitors .
- Isopropyl substitution : Compare with methyl or cyclopropyl analogs to assess steric effects on receptor docking.
- Proteolytic stability : Evaluate metabolic resistance by introducing α-methyl groups or deuterium at labile positions.
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C₁₇H₂₂ClN₂O·HCl | |
| CAS RN | 26260-87-7 | |
| Stability (storage) | RT, desiccated | |
| Thermal decomposition | >220°C (TGA) |
Q. Table 2: Recommended Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | Column: C18; Mobile phase: MeOH/buffer (pH 2.7); Flow: 1.0 mL/min | Purity/impurity profiling |
| SCXRD | Radiation: Cu-Kα (λ=1.54178 Å); Software: SHELXL-2019 | Structural confirmation |
| NMR | Solvent: DMSO-d₆; H (500 MHz), C (125 MHz) | Conformational analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
